- Preparation method of Eplerenone intermediate, China, , ,
Cas no 95716-70-4 (Δ9,11-Eplerenone)
Δ9,11-Eplerenone structure
Product Name:Δ9,11-Eplerenone
كاس عدد:95716-70-4
وسط:C24H30O5
ميغاواط:398.492007732391
MDL:MFCD11112034
CID:61799
PubChem ID:10272193
Update Time:2025-08-05
Δ9,11-Eplerenone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-
- Δ9,11-Eplerenone
- (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester
- Eplerenone intermediate
- Pregna-4,9(11)-diene-7,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, methyl ester, (7a,17a)- (9CI)
- 7a-(Methoxycarbonyl)-9(11)D-canrenone
- D9,11-Eplerenone
- Methyl (8R,10S,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopen
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,17α)- (9CI)
- 7α-(Methoxycarbonyl)-9(11)Δ-canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
- C24H30O5
- AKOS015920137
- EPLERENONE IMPURITY C [EP IMPURITY]
- methyl (1R,3aS,3bR,4R,9aS,11aS)-9a,11a-dimethyl-5',7-dioxo-2,3,3a,3b,4,5,7,8,9,9a,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-4-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone
- Eplerenone impurity C [EP]
- PREGNA-4,9(11)-DIENE-7,21-DICARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, 7-METHYL ESTER, (7.ALPHA.,17.ALPHA.)-
- CS-0158286
- METHYL (1R,3AS,3BR,4R,9AS,11AS)-9A,11A-DIMETHYL-5',7-DIOXO-3,3A,3B,4,5,8,9,11-OCTAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-4-CARBOXYLATE
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- Q-102808
- UNII-J8799R5TMR
- Methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
- Delta9,11-Eplerenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, 7-methyl ester, (7a,17a)-; Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, methyl ester, (7a,17a)- (9CI); 7a-(Methoxycarbonyl)-9(11)?-canrenone; ?9,11-Eplerenone; 7a-(Methoxycarbonyl)-3-oxo-17a-pregna-4,9(11)-diene-21,17-carbolactone
- 95716-70-4
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)-
- delta 9,11-Eplerenone
- 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE
- methyl (2R,2'S,9'R,10'R,11'S,15'S)-2',15'-dimethyl-5,5'-dioxospiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-1'(17'),6'-diene-9'-carboxylate
- SCHEMBL14085016
- DS-1266
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid gamma-Lactone 7-Methyl Ester
- J8799R5TMR
-
- MDL: MFCD11112034
- نواة داخلي: 1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
- مفتاح Inchi: GWEKWJOSBYDYDP-DPOGTSLVSA-N
- ابتسامات: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C[C@H]([C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C(=O)OC)C
حساب السمة
- نوعية دقيقة: 398.20900
- النظائر كتلة واحدة: 398.209
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 29
- تدوير ملزمة العد: 2
- تعقيدات: 869
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 5
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 69.7
- إكسلوغ 3: 2.4
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.2±0.1 g/cm3
- نقطة انصهار: No data available
- نقطة الغليان: 580.2°C at 760 mmHg
- نقطة الوميض: 251.7±30.2 °C
- انكسار: 1.576
- بسا: 69.67000
- لوغب: 3.91330
- ضغط البخار: 0.0±1.6 mmHg at 25°C
Δ9,11-Eplerenone أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H402
- تحذير: P280-P305+P351+P338
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:Sealed in dry,Room Temperature
Δ9,11-Eplerenone الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-5g |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 5g |
¥1,117.80 | 2022-01-12 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 250mg |
¥159.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188855-1g |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 1g |
¥282.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 250mg |
238CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-1g |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 1g |
496.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-50mg |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 50mg |
64.0CNY | 2021-07-12 | |
| TRC | E588765-10mg |
Δ9,11-Eplerenone |
95716-70-4 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | E588765-25mg |
Δ9,11-Eplerenone |
95716-70-4 | 25mg |
$98.00 | 2023-05-18 | ||
| TRC | E588765-100mg |
Δ9,11-Eplerenone |
95716-70-4 | 100mg |
$ 184.00 | 2023-09-07 | ||
| TRC | E588765-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 250mg |
$368.00 | 2023-05-18 |
Δ9,11-Eplerenone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine Solvents: Acetonitrile ; 15 - 25 °C; 8.5 h, 15 - 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Acetic anhydride ; 40 - 45 °C; 20 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Environmentally-friendly method for preparing of eplerenone intermediate δ 9,11-eplerenone, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 70 °C; 17 h, 70 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
المراجع
- Canrenone derivative, its preparation method and application in synthesis of Eplerenone, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Acetic acid , Potassium acetate Solvents: Water ; 120 °C; 1 h
المراجع
- Synthesis of selective aldosterone receptor antagonist drug Eplerenone, Guangzhou Huagong, 2015, 43(3), 82-83
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 °C; 2 h, 20 - 25 °C; 1 h, 20 - 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
المراجع
- Preparation of 7α-cyano-3-oxo-17α-pregn-4,9(11)-dien-21,17-carbolactone and 11α-hydroxy-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone as intermediates in synthesis of eplerenone, Italy, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
المراجع
- A diastereoselective synthesis of 7α-nitromethyl steroid derivative and its use for an efficient synthesis of eplerenone, Steroids, 2012, 77(11), 1086-1091
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
المراجع
- A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of Eplerenone, Organic Letters, 2006, 8(10), 2111-2113
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine , N,N-Diethyl-1,2,3,3,3-pentafluoro-1-propen-1-amine Solvents: Chloroform ; rt; 30 h, 30 °C
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
المراجع
- Process for the preparation of 7α-(methoxycarbonyl)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone, a useful intermediate for the synthesis of molecules with pharmacological activity, European Patent Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; 5 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
المراجع
- Preparation of Eplerenone, China, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Imidazole , Sulfuryl chloride Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C; 1 h, rt
المراجع
- Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drug, Molecules, 2017, 22(8),
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 24 h, rt
المراجع
- Synthesis of Eplerenone from 11α-hydroxycanrenone, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Ozone ; -50 °C; -50 °C → -20 °C
1.2 Reagents: Iron ; -20 °C
1.2 Reagents: Iron ; -20 °C
المراجع
- Method for synthesizing 7a-(methylformate)-9(11)-ene canrenone, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
المراجع
- Method for synthesizing Eplerenone, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ; 10 °C
المراجع
- Preparation of eplerenone with high efficiency and low pollution, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Isobutyl vinyl ether , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
المراجع
- Novel method for preparation of Eplerenone, a steroid-type aldosterone receptor antagonist, with androstenedione, China, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59
طريقة الإنتاج 18
رد فعل الشرط
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
المراجع
- Process for the preparation of eplerenone from 11α-hydroxycanrenone, Italy, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Solvents: Dimethylformamide , Water ; 3 h, reflux; reflux → 70 °C
المراجع
- Method for synthesis of steroid medicine Eplerenone, China, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 20 min, rt
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Preparation of methyl 9α,11α-epoxy-17β-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylate γ-lactone (Eplerenone), China, , ,
Δ9,11-Eplerenone Raw materials
- Δ9-Canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- 11a-Hydroxy Mexrenone
- Pregn-9(11)-ene-7,21-dicarboxylic acid, 5,17-dihydroxy-3-oxo-, di-γ-lactone, (5α,7α,17α)- (9CI)
- Pregna-4,9(11)-diene-21-carboxylic acid, 17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-, γ-lactone, (7α,17α)-
- Pregn-4-ene-7,21-dicarboxylicacid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, g-lactone, methyl ester, (7a,11a,17a)-
- Pregna-4,9(11)-diene-21-carboxylic acid, 7-[(2E)-1,4-dioxo-2-penten-1-yl]-17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
Δ9,11-Eplerenone Preparation Products
Δ9,11-Eplerenone الموردين
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
رقم الطلب:sfd19806
حالة المخزون:in Stock
كمية:200kg
نقاء:99.9%
آخر تحديث معلومات التسعير:Friday, 19 July 2024 14:38
الأسعار ($):discuss personally
بريد إلكتروني:sales2@senfeida.com
Δ9,11-Eplerenone الوثائق ذات الصلة
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
95716-70-4 (Δ9,11-Eplerenone) منتجات ذات صلة
- 76676-33-0((7α,17α)-17-Hydroxy-3-oxo-7-propylpregn-4-ene-21-carboxylicacidγ-lactone)
- 1222475-77-5(3-EpiMeliasenin B)
- 1221262-77-6(Meliasenin B)
- 976-70-5(6,7-Dihydrocanrenone)
- 209253-81-6(7b-Eplerenone)
- 801-37-6(3-oxopregn-4-ene-21,17-carbolactone)
- 107724-20-9(Eplerenone)
- 41020-79-5(Dicirenone)
- 192704-56-6(11a-Hydroxy Mexrenone)
- 1722-54-9(19-Norpregn-4-ene-21-carboxylicacid, 17-hydroxy-3-oxo-, g-lactone, (17a)- (9CI))
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار